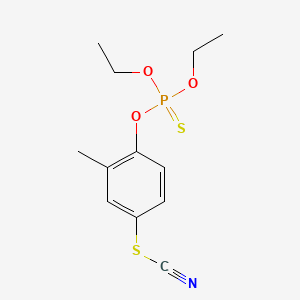
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a thiocyanate group, a phosphinothioyl group, and a methylphenyl ester group. These functional groups contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxy-3-methylphenyl thiocyanate with diethoxyphosphinothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester involves its interaction with molecular targets through its functional groups. The thiocyanate group can form strong interactions with metal ions, while the phosphinothioyl group can participate in coordination chemistry. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, 2,4-dinitrophenyl ester
- Thiocyanic acid, 4-nitrophenyl ester
- Thiocyanic acid, phenyl ester
Uniqueness
Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester is unique due to the presence of the diethoxyphosphinothioyl group, which imparts distinct chemical properties and reactivity compared to other thiocyanic acid esters. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
84197-37-5 |
|---|---|
Molecular Formula |
C12H16NO3PS2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(4-diethoxyphosphinothioyloxy-3-methylphenyl) thiocyanate |
InChI |
InChI=1S/C12H16NO3PS2/c1-4-14-17(18,15-5-2)16-12-7-6-11(19-9-13)8-10(12)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
CVKQLYZGJYXHAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=C(C=C(C=C1)SC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















